molecular formula C10H9NO3 B142933 Methyl 3-(cyanomethoxy)benzoate CAS No. 153938-40-0

Methyl 3-(cyanomethoxy)benzoate

Cat. No. B142933
M. Wt: 191.18 g/mol
InChI Key: NDUSYQITXZHUGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, a series of indenopyrazoles, which are structurally related to methyl 3-(cyanomethoxy)benzoate, were synthesized from corresponding indanones and phenyl isothiocyanates . Another compound, cyano(ethoxycarbonothioylthio)methyl benzoate, was prepared as a one-carbon radical equivalent for the introduction of an acyl unit to olefins . These methods suggest possible synthetic routes that could be adapted for the synthesis of methyl 3-(cyanomethoxy)benzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-(cyanomethoxy)benzoate has been elucidated using various spectroscopic techniques. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was determined by single crystal X-ray diffraction and supported by NMR and IR spectroscopy . These techniques could be employed to analyze the molecular structure of methyl 3-(cyanomethoxy)benzoate.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied extensively. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for instance, reacts with various diketones to afford substituted pyranones . Similarly, the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate has been investigated, revealing the formation of indanone derivatives and lactones under different conditions . These studies provide a foundation for understanding the potential chemical reactions of methyl 3-(cyanomethoxy)benzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized. For example, the crystal structure of 1,2,4,5-tetrakis(cyanomethyl)benzene and methyl 3,4,5-triacetoxybenzoate has been described, providing information on molecular orientations and intermolecular interactions . Additionally, the quantum chemical studies of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate have provided insights into its reactivity descriptors, NPA, thermodynamic, and NLO properties . These analyses could be indicative of the properties of methyl 3-(cyanomethoxy)benzoate.

Relevant Case Studies

While no direct case studies on methyl 3-(cyanomethoxy)benzoate were provided, the papers include case studies on the synthesis and application of related compounds. For instance, the antiproliferative activity of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate towards human cancer cells was highlighted . Additionally, the synthesis of isotretinoin from methyl 3-bromomethylbut-3-enoate showcases the practical application of these compounds in pharmaceutical synthesis .

Scientific Research Applications

Radical Equivalent in Organic Synthesis

Methyl 3-(cyanomethoxy)benzoate has been utilized in organic synthesis. One example is the use of its derivative, cyano(ethoxycarbonothioylthio)methyl benzoate, as a one-carbon radical equivalent. This compound facilitates the introduction of an acyl unit through radical addition to olefins, leading to diverse chemical products. Such radical equivalents are pivotal in synthetic organic chemistry for constructing complex molecules (Bagal, de Greef, & Zard, 2006).

Coordination Polymers and Photoluminescence

In the field of materials science, particularly in coordination chemistry, methyl 3-(cyanomethoxy)benzoate is significant. A study demonstrated its use in hydrothermal synthesis, resulting in a novel cadmium(II) coordination polymer. This polymer, characterized by single-crystal X-ray diffraction, displayed strong blue photoluminescence, which is of interest for optoelectronic applications (Wang et al., 2012).

Reduction on Catalysts

In catalysis research, methyl 3-(cyanomethoxy)benzoate's reactivity has been studied. An example is its reduction on yttrium oxide catalysts, monitored using infrared spectroscopic flow reactors. This research is crucial in understanding surface reactions and catalytic processes relevant to industrial chemistry (King & Strojny, 1982).

Insecticidal Properties

Methyl 3-(cyanomethoxy)benzoate and its analogs have been investigated for their insecticidal properties. Research shows that some analogs of methyl benzoate, a related compound, demonstrate significant toxicity against various insects, suggesting potential for pest control applications (Larson, Nega, Zhang, & Feldlaufer, 2021).

Photophysical Properties

The photophysical properties of methyl 3-(cyanomethoxy)benzoate derivatives have been studied, showing unique luminescence characteristics. This research is important for developing materials with specific optical properties, which can be used in sensors, displays, and other photonic devices (Kim et al., 2021).

Antiproliferative Activity

In medicinal chemistry, a derivative of methyl 3-(cyanomethoxy)benzoate, specifically methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, has been identified as a tubulin polymerization inhibitor. This compound shows promising antiproliferative activity against human cancer cells, highlighting its potential in cancer research and drug development (Minegishi et al., 2015).

properties

IUPAC Name

methyl 3-(cyanomethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUSYQITXZHUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565361
Record name Methyl 3-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(cyanomethoxy)benzoate

CAS RN

153938-40-0
Record name Methyl 3-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-hydroxybenzoate (5.00 g, 32.9 mmol) in acetone (60 mL) were added bromoacetonitrile (2.63 mL, 39.4 mmol) and potassium carbonate (6.81 g, 49.3 mmol), and the mixture was stirred at 60° C. for 4 hr. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution (100 mL), and the mixture was extracted with ethyl acetate (100 mL, 30 mL). The combined organic layer was washed with saturated brine (10 mL), and dried over anhydrous magnesium sulfate. Insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by basic silica gel column chromatography (ethyl acetate/n-hexane=10/90→20/80), and the fraction containing the object product was concentrated under reduced pressure to give the title compound (5.43 g, 86%) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

Methyl 3-hydroxybenzoate (10.00 g, 65.72 mmol) was dissolved in dimethylformamide (100 ml). With stirring the solution under ice-cooling, potassium carbonate (13.63 g, 98.58 mmol) and chloroacetonitrile (4.99 ml, 78.86 mmol) were added in that order, and the mixture was stirred at room temperature for 12 hours. The reaction solution was poured into ice-water and the crystals precipitated were collected by filtration. The resulting crystals were dissolved in chloroform, and the solution was washed with 5% potassium carbonate aqueous solution, 10% citric acid aqueous solution and brine in that order, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. By crystallizing the resulting residue from diethyl etherhexane, methyl 3-cyanomethoxybenzoate (811.80 g, 94%) was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.63 g
Type
reactant
Reaction Step Two
Quantity
4.99 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hirose, M Okaniwa, T Miyazaki, T Imada… - Bioorganic & medicinal …, 2012 - Elsevier
Our aim was to discover RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors that possess strong activity and sufficient oral absorption, and thus, we selected a 5-…
Number of citations: 23 www.sciencedirect.com

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